molecular formula C11H10FNO3 B1321237 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid CAS No. 849217-48-7

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

Cat. No. B1321237
M. Wt: 223.2 g/mol
InChI Key: PFMAFXYUHZDKPY-UHFFFAOYSA-N
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Description

The compound "1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid" is a fluorinated cyclopropane derivative. Fluorinated compounds are of significant interest due to their unique properties and potential applications in medicinal chemistry. Cyclopropane derivatives, in particular, are known for their biological activity and are often used in drug design due to their conformational rigidity and ability to mimic certain peptide bonds .

Synthesis Analysis

The synthesis of fluorinated cyclopropane derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid was achieved through cyclopropanation followed by Curtius rearrangement and oxidative cleavage . Another example is the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, which was prepared from commercially available precursors through nucleophilic substitution and ester hydrolysis . These methods highlight the versatility and complexity of synthesizing fluorinated cyclopropane derivatives.

Molecular Structure Analysis

The molecular structure of fluorinated cyclopropane derivatives can be quite intricate. For example, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined using single-crystal X-ray diffraction, revealing that the plane of the carboxylic group is nearly orthogonal to the cyclopropane ring . This kind of detailed structural information is crucial for understanding the compound's reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Fluorinated cyclopropane derivatives can undergo various chemical reactions. For instance, tertiary cyclopropanols derived from carboxylic esters can be used to synthesize distally fluorinated ketones through ring cleavage reactions . Additionally, cyclopropane-fused quinoline derivatives have been synthesized and shown to possess antibacterial activity, demonstrating the potential for these compounds to participate in biologically relevant reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated cyclopropane derivatives are influenced by the presence of the fluorine atom and the cyclopropane ring. For example, the inclusion compounds of cyclopropane-1,2-dicarboxylic acid hosts with ethanol guests showed different host-guest stoichiometries and hydrogen bonding patterns, indicating the importance of the molecular structure in determining the physical properties . Additionally, the conformational properties and intramolecular hydrogen bonding of 1-fluorocyclopropanecarboxylic acid were studied using microwave spectroscopy and quantum chemical calculations, revealing multiple stable conformers with different stabilities and dipole moments .

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Zhou et al. (2021) describes a method for synthesizing a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid. The synthesized compound's structure was confirmed by NMR and MS spectrum analysis (Zhou et al., 2021).

  • Smith and Wermuth (2012) reported on the structures of cyclic imides and an open-chain amide acid derived from reactions involving compounds similar to 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. These compounds are analogous to phthalimides and phthalanilic acids, with structural studies conducted using crystallography (Smith & Wermuth, 2012).

Biological Activity and Potential Therapeutic Applications

  • Imbimbo et al. (2009) evaluated a γ-secretase modulator derived from cyclopropanecarboxylic acid, showing its effectiveness in reducing brain β-amyloid pathology and improving spatial memory in a mouse model of Alzheimer's disease (Imbimbo et al., 2009).

  • Tian et al. (2009) synthesized new N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, demonstrating their herbicidal and fungicidal activities. This highlights the potential agricultural applications of derivatives of cyclopropanecarboxylic acid (Tian et al., 2009).

  • A study by Lu et al. (2021) on a molecule synthesized from 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid showed significant inhibitory activity against cancer cell lines, indicating its potential in cancer therapy (Lu et al., 2021).

Antimicrobial and Antifungal Applications

  • Issayeva et al. (2019) explored the antimicrobial activity of N-ethoxyethylpiperidine derivatives containing fluorophenyls and cyclopropane fragments, finding effectiveness against various bacteria and yeast, thus indicating potentialin antimicrobial applications (Issayeva et al., 2019).
  • Sriram et al. (2007) synthesized fluoroquinolones containing cyclopropane and fluorophenyl groups, showing strong in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis, suggesting their potential as antibacterial agents (Sriram et al., 2007).

Chemical and Physical Properties

  • Møllendal et al. (2005) conducted a study on 1-fluorocyclopropanecarboxylic acid, exploring its structural and conformational properties through microwave spectroscopy and quantum chemical calculations. This research aids in understanding the physical properties of similar fluorinated cyclopropane derivatives (Møllendal et al., 2005).

  • Haufe et al. (2002) synthesized monofluorinated cyclopropanecarboxylates, analyzing their solid-state structures via X-ray crystallography. This research contributes to the understanding of the structural features of fluorinated cyclopropane derivatives (Haufe et al., 2002).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMAFXYUHZDKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610608
Record name 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

CAS RN

849217-48-7
Record name 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
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Record name 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid
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Record name 1-((4-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANECARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

Triethylamine (8.0 kg) was added to a cooled (approximately 4° C.) solution of commercially available cyclopropane-1,1-dicarboxylic acid (2 1, 10.0 kg) in THF (63.0 kg) at a rate such that the batch temperature did not exceed 10° C. The solution was stirred for approximately 30 minutes, and then thionyl chloride (9.0 kg) was added, keeping the batch temperature below 10° C. When the addition was complete, a solution of 4-fluoroaniline (9.0 kg) in THF (25.0 kg) was added at a rate such that the batch temperature did not exceed 10° C. The mixture was stirred for approximately 4 hours and then diluted with isopropyl acetate (87.0 kg). This solution was washed sequentially with aqueous sodium hydroxide (2.0 kg dissolved in 50.0 L of water), water (40.0 L), and aqueous sodium chloride (10.0 kg dissolved in 40.0 L of water). The organic solution was concentrated by vacuum distillation followed by the addition of heptane, which resulted in the precipitation of solid. The solid was recovered by centrifugation and then dried at approximately 35° C. under vacuum to afford the title compound. (10.0 kg).
Quantity
8 kg
Type
reactant
Reaction Step One
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10 kg
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Quantity
63 kg
Type
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9 kg
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9 kg
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25 kg
Type
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Quantity
87 kg
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Following the procedure described above for the compound 161 (scheme 45), but replacing aniline for 4-fluoroaniline, title compound 181 was obtained in 57% yield. MS (m/z): 224.0 (M+H).
Quantity
0 (± 1) mol
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0 (± 1) mol
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Yield
57%

Synthesis routes and methods III

Procedure details

A solution of 1,1-cyclopropanedicarboxylic acid (3.07 g, 23.60 mmol) in THF (40 mL) was cooled to 0° C. and treated with Et3N (3.30 mL, 23.7 mmol) and thionyl chloride (1.72 mL, 23.6 mmol). The resultant reaction mixture was stirred 30 min at 0° C. 4-Fluoroaniline (2.30 mL, 23.9 mmol) was added and the reaction mixture was allowed to slowly warm to RT overnight. The slurry was diluted with EtOAc (200 mL) and was extracted into 1 N aq NaOH (3×60 mL). The aqueous portion was washed with ether (50 mL) and acidified to pH 1-2 with 6 N aq HCl. The resulting precipitate was collected by filtration and washed with water. The remaining solids were dissolved in a mixture of acetonitrile-MeOH and the solution was concentrated in vacuo until precipitation began. Complete dissolution was affected by warming to 70° C. The resultant solution was allowed to cool to RT overnight to provide large crystals. The crystals were isolated by filtration, washed with acetonitrile and dried in vacuo to provide 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (1.76 g). The mother liquors were concentrated to initiate a second crystallization, which provided an additional crop of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (1.39 g, 60% yield overall). 1H NMR (400 MHz, DMSO-d6): δ 13.06 (s, 1H), 10.55 (s, 1H), 7.60 (m, 2H), 7.12 (m, 2H), 1.39 (s, 4H); MS (ESI) m/z: 224.1 (M+H+).
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
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solvent
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
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Quantity
1.72 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The title compound was prepared based on a modified procedure of Shih and Rankin [Synthetic Communications, 1996, 26(4), 833-836]: To a mixture of cyclopropane-1,1-dicarboxylic acid (21.2 g, 0.163 mol, 1.0 eq.) in anhydrous THF (200 mL) under nitrogen was added dropwise triethylamine (16.49 g, 0.163 mol, 1.0 eq.) with stirring for 30 minutes at 0° C., followed by the addition of thionyl chloride (19.39 g, 0.163 mol, 1.0 eq.) with stirring for another 30 minutes at 0° C. To the resulting mixture under nitrogen was added dropwise a solution of 4-fluoroaniline (19.92 g, 0.179 mol, 1.1 eq.) in anhydrous THF (100 mL) with stirring for 1.5 hours at 0° C. The reaction mixture was diluted with ethyl acetate and washed with 1N NaOH. The layers were separated, and the ethyl acetate layer was concentrated in vacuo to give a brownish solid. The brownish solid washed with small amount of cold ethyl acetate, filtered and dried under vacuum to yield 1-(4-fluoro-phenylcarbamoyl)-cyclopropanecarboxylic acid as a white solid (23.71 g, 65.18%). 1H NMR (400 MHz, CD3OD): 7.57-7.53 (m, 2H), 7.05-7.00 (m, 2H) 1.46-1.43 (m, 2H), 1.40-1.37 (m, 2H).
Quantity
21.2 g
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reactant
Reaction Step One
Name
Quantity
200 mL
Type
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Reaction Step One
Quantity
16.49 g
Type
reactant
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Quantity
19.39 g
Type
reactant
Reaction Step Three
Quantity
19.92 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate (3.28 g, 14.00 mmol) was dissolved in THF (23.34 mL), water (11.67 mL) was added, followed by lithium hydroxide monohydrate (1.763 g, 42.0 mmol), and the mixture stirred at room temperature for 30 minutes. After this time the THF was removed under reduced pressure and the pH of the water layer was adjusted to ˜5 with 2 M HCl while the solution was cooled in an ice bath. The precipitate that formed was dissolved in ethyl acetate (125 mL) and the layers were separated. The organic layer was washed with water (100 mL) and brine (100 mL) and then dried over magnesium sulfate. Evaporation of the solvent yielded 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (2.952 g, 94% yield) as an off white powder. 1H NMR (400 MHz, DMSO-d6): δ 13.06 (broad s, 1H), 10.56 (s, 1H), 7.60 (m, 2H), 7.12 (m, 2H), 1.39 (s, 4H); MS (ESI) m/z: 224.1 (M+H+).
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
Quantity
23.34 mL
Type
solvent
Reaction Step One
Name
Quantity
11.67 mL
Type
reactant
Reaction Step Two
Quantity
1.763 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
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Reactant of Route 6
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Citations

For This Compound
8
Citations
ST Rajan, M Ramakrishna… - 2022 - tdcommons.org
Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid Page 1 Technical Disclosure Commons Defensive …
Number of citations: 0 www.tdcommons.org
D Huang, J Yang, Q Zhang, G Wang, Z Zhang… - European Journal of …, 2021 - Elsevier
The HGF/Met signaling pathway is over-expressed in many types of cancers and closely related to oncogenesis and metastasis. Thus, we developed novel N-phenylpyrimidin-2-amine …
Number of citations: 5 www.sciencedirect.com
VT Lien, J Klaveness, DE Olberg - Journal of Labelled …, 2018 - Wiley Online Library
Cabozantinib is an FDA‐approved kinase inhibitor for the treatment of medullary thyroid cancer and advanced renal cell carcinoma, which exerts its therapeutic effect by inhibiting, …
XD An, H Liu, ZL Xu, Y Jin, X Peng, YM Yao… - Bioorganic & Medicinal …, 2015 - Elsevier
Starting from our previously identified novel c-Met kinase inhibitors bearing 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one scaffold, a global structural exploration was conducted to …
Number of citations: 9 www.sciencedirect.com
E Kim, KS Yang, R Weissleder - PLoS One, 2013 - journals.plos.org
The hepatocyte growth factor receptor (MET) is a receptor tyrosine kinase (RTK) that has emerged as an important cancer target. Consequently, a number of different inhibitors varying …
Number of citations: 17 journals.plos.org
HC Wang, AD Jagtap, PT Chang, JR Liu, CP Liu… - European Journal of …, 2014 - Elsevier
Bioisosteric replacement of acylureido moiety in 6-acylureido-3-pyrrolylmethylidene-2-oxoindoline derivatives resulted in a series of malonamido derivatives with indolin-2-one scaffold (…
Number of citations: 20 www.sciencedirect.com
D Chen, Y Wang, Y Ma, B Xiong, J Ai, Y Chen… - …, 2012 - Wiley Online Library
To identify novel c‐Met inhibitors, sequences and crystal structures of the human kinome were analyzed to find interesting hinge binders that have been underexplored within the …
VT Lien, S Pettersen, MH Haugen… - Archiv der …, 2019 - Wiley Online Library
Based on the cabozantinib scaffold, novel c‐Met inhibitors were rationalized from the limited knowledge of structure‐activity relationships for the quinoline 6‐position. Emphasis was …
Number of citations: 8 onlinelibrary.wiley.com

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